![molecular formula C11H14ClNO B2496479 6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-37-9](/img/structure/B2496479.png)
6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is likely to be a complex organic molecule. It appears to contain a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a cyclopropane ring and an indole ring . The ‘6’-Methoxy’ indicates the presence of a methoxy group (-OCH3) on the 6th carbon of the indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a cycloaddition or similar reaction . The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic system, with the methoxy group providing additional electron density and potentially influencing the reactivity and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy group and the spirocyclic structure. The methoxy group could potentially undergo reactions such as demethylation, while the spirocyclic system might participate in cycloaddition or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the methoxy group, and the spirocyclic system .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They show various biologically vital properties, which makes them a promising candidate for cancer treatment .
Antimicrobial Applications
Indole derivatives have also shown potential in combating microbes . This could make them useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have attracted attention for their potential in treating different types of disorders in the human body . This broad application could make them a versatile tool in the medical field .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles, a type of indole derivative, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . This could make them useful in the treatment of neurodegenerative diseases .
Synthesis of Melatonin Analogs
The proposed synthetic strategy for 2,3-dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin and its analogues exhibit antidepressant, antioxidant, neuroprotective, hypotensive and anticancer activities .
Chemoselective Reduction
The chemoselective reduction of the nitrile group in the presence of an amide has been shown in the synthesis of 2,3-dihydroindole derivatives . This could be a valuable tool in organic synthesis .
Synthesis of New Biofunctional Molecules
The synthetic strategy for 2,3-dihydroindole derivatives can also be used for the synthesis of new biofunctional molecules . These molecules could have a wide range of applications in food and health .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWOHPYVCVAAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

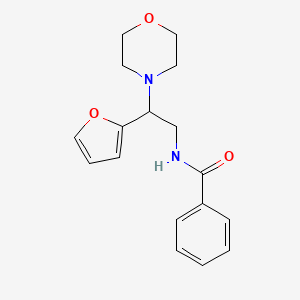
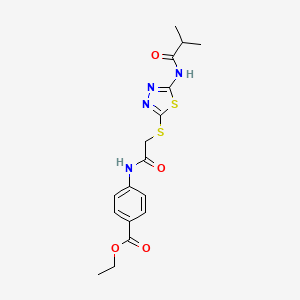
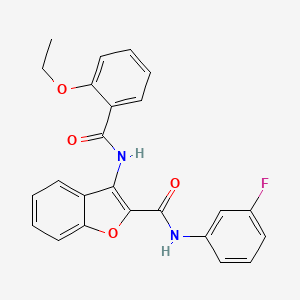
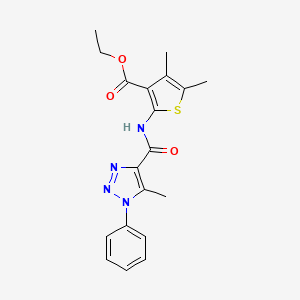
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)


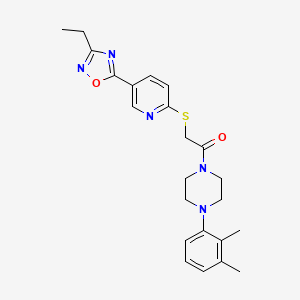

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)